Cas no 757239-73-9 (2-Oxa-8-azaspiro[4.5]decan-4-ol, 3,3-dimethyl-)

2-Oxa-8-azaspiro[4.5]decan-4-ol, 3,3-dimethyl- is a spirocyclic compound featuring a fused oxa-aza ring system with a hydroxyl functional group. Its unique structural framework, including the 3,3-dimethyl substitution, enhances steric and electronic properties, making it valuable in synthetic chemistry and pharmaceutical applications. The spirocyclic core contributes to conformational rigidity, which can improve binding affinity in drug design. The hydroxyl group provides a handle for further functionalization, enabling derivatization for tailored applications. This compound is particularly useful as a building block in the synthesis of complex heterocycles or bioactive molecules, where its stability and modularity are advantageous. Its well-defined structure ensures reproducibility in research and development settings.
2-Oxa-8-azaspiro[4.5]decan-4-ol, 3,3-dimethyl- structure
757239-73-9 structure
Product Name:2-Oxa-8-azaspiro[4.5]decan-4-ol, 3,3-dimethyl-
CAS No:757239-73-9
MF:C10H19NO2
MW:185.26336312294
CID:4174427
PubChem ID:69147335
Update Time:2025-05-24

2-Oxa-8-azaspiro[4.5]decan-4-ol, 3,3-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Oxa-8-azaspiro[4.5]decan-4-ol, 3,3-dimethyl-
    • 3,3-dimethyl-2-Oxa-8-azaspiro[4.5]decan-4-ol
    • 757239-73-9
    • DA-03037
    • 4-Hydroxy-3,3-dimethyl-2-oxa-8-azaspiro[4.5]decane
    • XFSZJHPPUMVEKA-UHFFFAOYSA-N
    • SCHEMBL4692121
    • Inchi: 1S/C10H19NO2/c1-9(2)8(12)10(7-13-9)3-5-11-6-4-10/h8,11-12H,3-7H2,1-2H3
    • InChI Key: XFSZJHPPUMVEKA-UHFFFAOYSA-N
    • SMILES: C1C2(CCNCC2)C(O)C(C)(C)O1

Computed Properties

  • Exact Mass: 185.141578849Da
  • Monoisotopic Mass: 185.141578849Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 41.5Ų

2-Oxa-8-azaspiro[4.5]decan-4-ol, 3,3-dimethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-39971126-1.0g
3,3-dimethyl-2-oxa-8-azaspiro[4.5]decan-4-ol
757239-73-9 95%
1.0g
$0.0 2022-12-26

2-Oxa-8-azaspiro[4.5]decan-4-ol, 3,3-dimethyl- Related Literature

Additional information on 2-Oxa-8-azaspiro[4.5]decan-4-ol, 3,3-dimethyl-

Recent Advances in the Study of 2-Oxa-8-azaspiro[4.5]decan-4-ol, 3,3-dimethyl- (CAS: 757239-73-9)

The compound 2-Oxa-8-azaspiro[4.5]decan-4-ol, 3,3-dimethyl- (CAS: 757239-73-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic structure is of particular interest due to its potential applications in drug discovery, particularly as a scaffold for the development of novel therapeutic agents. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex molecules.

One of the key areas of research has been the optimization of synthetic routes for 2-Oxa-8-azaspiro[4.5]decan-4-ol, 3,3-dimethyl-. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthesis method, achieving high yields and purity. The researchers utilized a multi-step process involving ring-closing metathesis and subsequent functionalization, which could pave the way for large-scale production and further pharmacological evaluation.

Pharmacological investigations have revealed that this compound exhibits promising activity as a modulator of certain neurotransmitter receptors. Preliminary in vitro studies suggest that it may have affinity for GABAergic and dopaminergic systems, making it a potential candidate for the treatment of neurological disorders such as anxiety, depression, and Parkinson's disease. However, further in vivo studies are required to confirm these findings and assess its safety profile.

In addition to its direct pharmacological effects, 2-Oxa-8-azaspiro[4.5]decan-4-ol, 3,3-dimethyl- has been explored as a versatile intermediate in the synthesis of more complex drug candidates. Its spirocyclic core provides a rigid framework that can be functionalized at multiple sites, enabling the creation of diverse libraries of compounds for high-throughput screening. This approach has been employed in several drug discovery programs targeting GPCRs and ion channels.

Recent computational studies have also shed light on the molecular interactions of this compound with biological targets. Molecular docking simulations and QSAR analyses have provided insights into its binding modes and structure-activity relationships, which could guide the design of derivatives with improved potency and selectivity. These computational approaches, combined with experimental data, offer a comprehensive understanding of its potential as a lead compound.

Despite these promising developments, challenges remain in the clinical translation of 2-Oxa-8-azaspiro[4.5]decan-4-ol, 3,3-dimethyl-. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic medicinal chemistry optimization. Future research directions may include the development of prodrug strategies or formulation approaches to enhance its pharmacokinetic properties.

In conclusion, 2-Oxa-8-azaspiro[4.5]decan-4-ol, 3,3-dimethyl- (CAS: 757239-73-9) represents a promising scaffold in chemical biology and drug discovery. Its unique structural features, combined with its pharmacological potential, make it a valuable subject for ongoing and future research. Continued exploration of its synthetic accessibility, biological activity, and therapeutic applications will likely yield significant contributions to the field of medicinal chemistry.

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